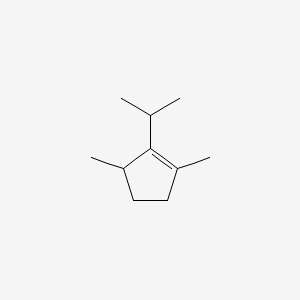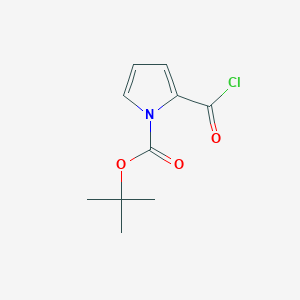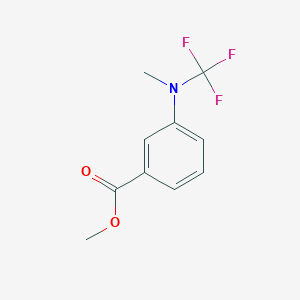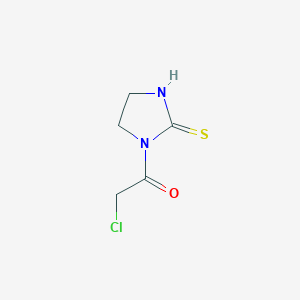
6-Chloro-4-ethoxypteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-ethoxypteridin-2-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a chlorine atom at the 6-position and an ethoxy group at the 4-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxypteridin-2-amine typically involves the chlorination of 2,4-diaminopteridine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification process can be streamlined using techniques like column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxypteridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
6-Chloro-4-ethoxypteridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxypteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The compound can also interfere with DNA synthesis by intercalating between DNA bases, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-aminopteridine: Lacks the ethoxy group, making it less hydrophobic.
4-Ethoxy-2-aminopteridine: Lacks the chlorine atom, affecting its reactivity.
6-Chloro-4-methoxypteridine: Has a methoxy group instead of an ethoxy group, altering its steric and electronic properties.
Uniqueness
6-Chloro-4-ethoxypteridin-2-amine is unique due to the presence of both chlorine and ethoxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
Molecular Formula |
C8H8ClN5O |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-chloro-4-ethoxypteridin-2-amine |
InChI |
InChI=1S/C8H8ClN5O/c1-2-15-7-5-6(13-8(10)14-7)11-3-4(9)12-5/h3H,2H2,1H3,(H2,10,11,13,14) |
InChI Key |
PQNMRHWTSFOODB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=NC=C(N=C21)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)








